3-Formylbicyclo[1.1.1]pentan-1-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Formylbicyclo[1.1.1]pentan-1-yl benzoate is an organic compound with the molecular formula C13H12O3 and a molecular weight of 216.23 g/mol . This compound features a bicyclo[1.1.1]pentane core, which is a highly strained and unique structural motif in organic chemistry. The presence of both a formyl group and a benzoate ester makes this compound interesting for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formylbicyclo[1.1.1]pentan-1-yl benzoate typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method to synthesize the bicyclo[1.1.1]pentane core is through the photochemical addition of propellane to diacetyl This reaction can be performed on a large scale, producing the core structure efficiently
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using flow chemistry techniques, and ensuring high purity and yield through purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Formylbicyclo[1.1.1]pentan-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products
Oxidation: 3-Carboxybicyclo[1.1.1]pentan-1-yl benzoate
Reduction: 3-Hydroxymethylbicyclo[1.1.1]pentan-1-yl benzoate
Substitution: Products depend on the nucleophile used, such as 3-aminobicyclo[1.1.1]pentan-1-yl benzoate
Scientific Research Applications
3-Formylbicyclo[1.1.1]pentan-1-yl benzoate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 3-formylbicyclo[1.1.1]pentan-1-yl benzoate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bicyclo[1.1.1]pentane core can provide rigidity and unique spatial orientation, which can enhance binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
- 3-(Hydroxymethyl)bicyclo[1.1.1]pentan-1-yl benzoate
- 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-yl benzoate
Uniqueness
3-Formylbicyclo[1.1.1]pentan-1-yl benzoate is unique due to the presence of both a formyl group and a benzoate ester on the bicyclo[1.1.1]pentane core. This combination of functional groups allows for diverse chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C13H12O3 |
---|---|
Molecular Weight |
216.23 g/mol |
IUPAC Name |
(3-formyl-1-bicyclo[1.1.1]pentanyl) benzoate |
InChI |
InChI=1S/C13H12O3/c14-9-12-6-13(7-12,8-12)16-11(15)10-4-2-1-3-5-10/h1-5,9H,6-8H2 |
InChI Key |
PYMYHHJBBINBDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)OC(=O)C3=CC=CC=C3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.